molecular formula C6H6N2O3 B1277897 2-Amino-3-nitrophenol CAS No. 603-85-0

2-Amino-3-nitrophenol

Cat. No.: B1277897
CAS No.: 603-85-0
M. Wt: 154.12 g/mol
InChI Key: KUCWUAFNGCMZDB-UHFFFAOYSA-N
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Scientific Research Applications

2-Amino-3-nitrophenol has several applications in scientific research:

Safety and Hazards

2-Amino-3-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, wearing personal protective equipment, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

2-Amino-3-nitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a matrix during visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry . The compound’s nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The interactions of this compound with enzymes such as nitroreductases are crucial for its biochemical activity, as these enzymes catalyze the reduction of the nitro group to an amino group .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo reduction and form reactive intermediates can lead to the modulation of signaling pathways and gene expression. For instance, the reduction products of this compound can interact with cellular proteins and enzymes, affecting their function and leading to changes in cellular metabolism . Additionally, the compound’s interaction with cellular membranes can influence membrane integrity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the reduction of the nitro group to an amino group can result in the formation of reactive intermediates that can covalently modify enzymes, altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by nitroreductases and other enzymes. The compound can undergo reduction to form amino derivatives, which can further participate in metabolic reactions . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for the compound’s biochemical activity, as it determines its interactions with cellular biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-nitrophenol can be synthesized through a multi-step process involving nitration and reduction reactions. The synthesis typically starts with the nitration of 2-aminophenol using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group at the ortho position relative to the amino group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-nitrophenol is unique due to the specific positioning of the amino and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCWUAFNGCMZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209063
Record name 2-Amino-3-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-85-0
Record name 2-Amino-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-nitrophenol
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary uses of 2-amino-3-nitrophenol in scientific research?

A1: this compound serves two primary purposes in research:

  • Hair Dye Ingredient: It is commonly employed as a semi-permanent hair colorant and as a toner in permanent hair dye formulations. []
  • Matrix in VIS-MALDI: It acts as a matrix in Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI) mass spectrometry, offering a complementary technique to the conventional UV-MALDI method. []

Q2: How does this compound function as a matrix in VIS-MALDI mass spectrometry?

A2: this compound exhibits unique properties suitable for VIS-MALDI:

  • Near-Neutral pH: Its near-neutral pH is advantageous for analyzing sensitive biomolecules. []
  • Visible Light Absorption: Its absorption band in the near-UV and visible region allows for excitation with a frequency-doubled Nd:YAG laser (532 nm). []
  • Deeper Penetration: Its lower optical absorption coefficient at 532 nm compared to UV wavelengths results in deeper sample penetration, leading to higher sample consumption per laser shot. []

Q3: Can you provide information on the structural characterization of this compound?

A3: this compound is characterized by the following:

  • Molecular Formula: C₆H₆N₂O₃ []
  • Spectroscopic Data: Characterized using techniques like FAB mass spectrometry, IR, and NMR (¹H, ¹³C, ¹⁵N) spectroscopy. []

Q4: Are there any analytical methods specifically designed to detect and quantify this compound in hair dyes?

A5: Yes, researchers have developed a UHPLC-MS/MS method for simultaneous determination of seven aminophenols in hair dyes, including this compound. This method involves methanol extraction followed by separation on a Waters ACQUITY UPLCTM BEH C18 column and detection using multiple-reaction monitoring (MRM) mode. []

Q5: Has this compound been investigated in other areas of research beyond hair dyes and mass spectrometry?

A6: Yes, this compound, along with other substituted 2-aminophenols, has been used as a starting material for synthesizing compounds with potential biological activity, such as N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides. These compounds were studied for their hydrogen-bonding properties using techniques like X-ray crystallography and NBO studies. []

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